(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate;[(2R,3R,4S,5R,6S)-4,5,6-tri(propanoyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tri(propanoyloxy)-6-(propanoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl propanoate
CAS No.: 9004-39-1
Cat. No.: VC20760364
Molecular Formula: C76H114O49
Molecular Weight: 1811.7 g/mol
* For research use only. Not for human or veterinary use.
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate;[(2R,3R,4S,5R,6S)-4,5,6-tri(propanoyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tri(propanoyloxy)-6-(propanoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl propanoate - 9004-39-1](/images/no_structure.jpg)
Specification
CAS No. | 9004-39-1 |
---|---|
Molecular Formula | C76H114O49 |
Molecular Weight | 1811.7 g/mol |
IUPAC Name | 2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;[4,5,6-triacetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate;[4,5,6-tri(propanoyloxy)-3-[3,4,5-tri(propanoyloxy)-6-(propanoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl propanoate |
Standard InChI | InChI=1S/C36H54O19.C28H38O19.C12H22O11/c1-9-21(37)45-17-19-29(49-23(39)11-3)31(50-24(40)12-4)34(53-27(43)15-7)36(48-19)55-30-20(18-46-22(38)10-2)47-35(54-28(44)16-8)33(52-26(42)14-6)32(30)51-25(41)13-5;1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33;13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h19-20,29-36H,9-18H2,1-8H3;19-28H,9-10H2,1-8H3;3-20H,1-2H2 |
Standard InChI Key | HKQOBOMRSSHSTC-UHFFFAOYSA-N |
Isomeric SMILES | CCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC.CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C.C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O |
SMILES | CCC(=O)OCC1C(C(C(C(O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)OC2C(C(C(C(O2)COC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC.CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C.C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
Canonical SMILES | CCC(=O)OCC1C(C(C(C(O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)OC2C(C(C(C(O2)COC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC.CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C.C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
Melting Point | Mp 306 ° (triacetate form) |
Introduction
Structural Analysis and Characterization
Nomenclature and Chemical Identity
The compound name represents three related structures with the same carbohydrate backbone. The first segment describes a disaccharide with hydroxyl groups, the second depicts its acetylated derivative, and the third indicates a propanoylated derivative. The core structure appears to be a disaccharide composed of two pyranose rings joined by a glycosidic linkage.
From its nomenclature, we can identify:
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Base structure: Two oxane (pyranose) rings with specific stereochemistry
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First form: Contains multiple hydroxyl groups
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Second form: Contains acetoxy (acetylated) groups
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Third form: Contains propanoyloxy (propanoylated) groups
Stereochemical Configuration
Property | Native Form | Acetylated Derivative | Propanoylated Derivative |
---|---|---|---|
Solubility | Likely water-soluble due to hydroxyl groups | Decreased water solubility, increased organic solvent solubility | Further decreased water solubility, increased lipophilicity |
Molecular Weight | Lower | Intermediate | Highest |
Melting Point | Higher due to hydrogen bonding | Lower due to disrupted hydrogen bonding | Lowest among the three forms |
Appearance | Likely crystalline solid | Likely crystalline to amorphous | Likely amorphous |
The physical properties of the hydroxylated form would be similar to other disaccharides, featuring multiple hydroxyl groups that contribute to hydrogen bonding and increased water solubility.
Conformational Analysis
Pyranose Ring Conformations
Carbohydrate rings can adopt various conformations that significantly impact their biological activity and chemical properties. As described in glycoside hydrolase research, pyranose rings can exhibit several conformational states :
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Chair conformers: The most stable conformations with two out-of-plane atoms on opposite sides of the ring plane
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Boat conformers: Feature two out-of-plane atoms on opposite sides of the ring plane
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Half-chair conformers: Display four consecutive atoms in the same plane
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Envelope conformers: Have only one out-of-plane atom
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Skew-boat conformers: Exhibit three consecutive atoms in the same plane
For this particular compound, the pyranose rings likely adopt chair conformations in solution, typically the 4C1 conformation for D-pyranoses, which represents the lowest energy state for most hexoses .
Glycosidic Linkage Analysis
Chemical Reactivity and Modifications
Acylation Reactions
The transformation from the native hydroxylated form to acetylated and propanoylated derivatives occurs through acylation reactions. These modifications significantly alter the compound's physical and chemical properties.
Acylation reactions involve:
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Nucleophilic attack by the hydroxyl oxygen on the acyl carbon
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Formation of a tetrahedral intermediate
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Elimination of the leaving group to form the ester
The acetylated and propanoylated derivatives demonstrate how strategic modifications of carbohydrate hydroxyl groups can modulate physical properties and biological activity. Similar reaction mechanisms are observed in glycoside hydrolases, which utilize acid/base catalysis with retention or inversion of the anomeric configuration .
Reactivity Pattern
The reactivity of hydroxyl groups in pyranoses follows a general pattern where primary hydroxyl groups (hydroxymethyl) react more readily than secondary hydroxyl groups. This selectivity can be exploited for targeted modifications:
Hydroxyl Position | Relative Reactivity | Steric Considerations |
---|---|---|
Primary (CH2OH) | Highest | Least hindered |
Equatorial Secondary | Intermediate | Moderately hindered |
Axial Secondary | Lowest | Most hindered |
The synthesis of C-oligosaccharides through C(sp3)-H glycosylation demonstrates the importance of stereoselectivity in carbohydrate chemistry, where site- and stereoselectivity can be achieved through careful selection of reaction conditions .
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